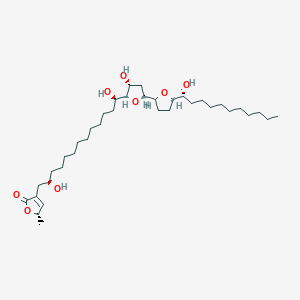
Asimitrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asimitrin is a natural product found in Asimina triloba with data available.
Applications De Recherche Scientifique
Cytotoxic Activity
Asimitrin has demonstrated potent cytotoxicity against several cancer cell lines, including prostate adenocarcinoma (PC-3) and colon adenocarcinoma (HT-29). Studies indicate that this compound's potency is 100 to 10,000 times greater than that of adriamycin, a commonly used chemotherapeutic agent .
Table 1: Cytotoxic Potency of this compound Compared to Adriamycin
| Cell Line | This compound Potency (µM) | Adriamycin Potency (µM) | Relative Potency |
|---|---|---|---|
| PC-3 | 0.01 | 1 | 100 times |
| HT-29 | 0.005 | 50 | 10,000 times |
Neuropharmacological Applications
This compound has also been explored for its neuroprotective properties. Preliminary studies indicate its potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress within neuronal cells .
Case Study: Neuroprotective Effects on Alzheimer’s Disease Models
In vitro studies using neuronal cell cultures have shown that this compound can reduce amyloid-beta toxicity, a hallmark of Alzheimer's disease. This effect is attributed to its ability to enhance cellular antioxidant defenses and promote neuronal survival under stress conditions .
Antimicrobial Properties
Emerging research has indicated that this compound possesses antimicrobial activity against various pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in developing new antimicrobial agents .
Table 2: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Future Directions and Research Opportunities
The promising applications of this compound warrant further investigation into its pharmacokinetics, safety profile, and potential therapeutic formulations. Future research should focus on:
- Clinical Trials : Evaluating the efficacy of this compound in human subjects for cancer treatment.
- Formulation Development : Exploring delivery methods to enhance bioavailability.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
Propriétés
Formule moléculaire |
C37H66O8 |
|---|---|
Poids moléculaire |
638.9 g/mol |
Nom IUPAC |
(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2S,3R,5R)-3-hydroxy-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-6-7-11-14-17-20-30(39)33-22-23-34(44-33)35-26-32(41)36(45-35)31(40)21-18-15-12-9-8-10-13-16-19-29(38)25-28-24-27(2)43-37(28)42/h24,27,29-36,38-41H,3-23,25-26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1 |
Clé InChI |
NNTXABWKPQWPML-SDNTZQKYSA-N |
SMILES isomérique |
CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2C[C@H]([C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O |
SMILES canonique |
CCCCCCCCCCC(C1CCC(O1)C2CC(C(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
Synonymes |
asimitrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















